
METHYL 2-(2H-1,3-BENZODIOXOLE-5-AMIDO)-4-(4-CHLOROPHENYL)THIOPHENE-3-CARBOXYLATE
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
METHYL 2-(2H-1,3-BENZODIOXOLE-5-AMIDO)-4-(4-CHLOROPHENYL)THIOPHENE-3-CARBOXYLATE is a complex organic compound with a unique structure that includes a benzodioxole ring, a chlorophenyl group, and a thiophene carboxylate ester
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of METHYL 2-(2H-1,3-BENZODIOXOLE-5-AMIDO)-4-(4-CHLOROPHENYL)THIOPHENE-3-CARBOXYLATE typically involves multi-step organic reactions. One common method includes the following steps:
Formation of the Benzodioxole Ring: This can be achieved through the reaction of catechol with formaldehyde under acidic conditions to form 1,3-benzodioxole.
Introduction of the Chlorophenyl Group: This step involves the coupling of the benzodioxole derivative with a chlorophenyl compound using a palladium-catalyzed Suzuki-Miyaura cross-coupling reaction.
Formation of the Thiophene Carboxylate Ester: The final step involves the esterification of the thiophene carboxylic acid with methanol in the presence of a strong acid catalyst.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and high-throughput screening to ensure high yield and purity.
Analyse Des Réactions Chimiques
Types of Reactions
METHYL 2-(2H-1,3-BENZODIOXOLE-5-AMIDO)-4-(4-CHLOROPHENYL)THIOPHENE-3-CARBOXYLATE can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction can be achieved using agents like lithium aluminum hydride or hydrogen gas in the presence of a palladium catalyst.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the chlorophenyl group, using reagents like sodium methoxide or potassium tert-butoxide.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Sodium methoxide in methanol.
Major Products
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted derivatives with various functional groups.
Applications De Recherche Scientifique
METHYL 2-(2H-1,3-BENZODIOXOLE-5-AMIDO)-4-(4-CHLOROPHENYL)THIOPHENE-3-CARBOXYLATE has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.
Medicine: Explored for its potential use in drug development, particularly in targeting specific enzymes or receptors.
Industry: Utilized in the development of advanced materials, such as organic semiconductors or photovoltaic cells.
Mécanisme D'action
The mechanism of action of METHYL 2-(2H-1,3-BENZODIOXOLE-5-AMIDO)-4-(4-CHLOROPHENYL)THIOPHENE-3-CARBOXYLATE involves its interaction with specific molecular targets. The benzodioxole ring and chlorophenyl group allow the compound to bind to certain enzymes or receptors, potentially inhibiting their activity. This interaction can disrupt cellular processes, leading to the compound’s bioactive effects.
Comparaison Avec Des Composés Similaires
Similar Compounds
- Methyl 2-[(1,3-benzodioxol-5-ylcarbonyl)amino]-4-ethyl-5-methyl-3-thiophenecarboxylate
- Methyl 2-[(1,3-benzodioxol-5-ylcarbonyl)amino]-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxylate
Uniqueness
METHYL 2-(2H-1,3-BENZODIOXOLE-5-AMIDO)-4-(4-CHLOROPHENYL)THIOPHENE-3-CARBOXYLATE is unique due to the presence of the chlorophenyl group, which can enhance its binding affinity to certain molecular targets. This makes it a valuable compound for research in medicinal chemistry and drug development.
Propriétés
Formule moléculaire |
C20H14ClNO5S |
|---|---|
Poids moléculaire |
415.8g/mol |
Nom IUPAC |
methyl 2-(1,3-benzodioxole-5-carbonylamino)-4-(4-chlorophenyl)thiophene-3-carboxylate |
InChI |
InChI=1S/C20H14ClNO5S/c1-25-20(24)17-14(11-2-5-13(21)6-3-11)9-28-19(17)22-18(23)12-4-7-15-16(8-12)27-10-26-15/h2-9H,10H2,1H3,(H,22,23) |
Clé InChI |
AXUIWSPMJGJHJW-UHFFFAOYSA-N |
SMILES |
COC(=O)C1=C(SC=C1C2=CC=C(C=C2)Cl)NC(=O)C3=CC4=C(C=C3)OCO4 |
SMILES canonique |
COC(=O)C1=C(SC=C1C2=CC=C(C=C2)Cl)NC(=O)C3=CC4=C(C=C3)OCO4 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


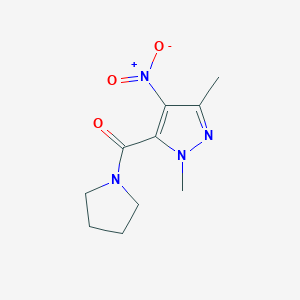
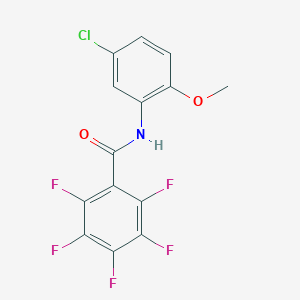
![3-{3-[(4-bromophenoxy)methyl]-4-methoxyphenyl}-N-(2,3,5,6-tetrafluorophenyl)acrylamide](/img/structure/B457932.png)
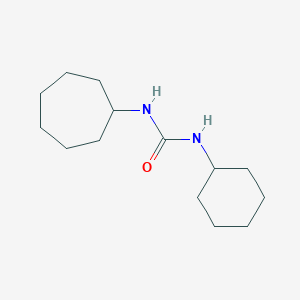

![[3-Amino-6-(difluoromethyl)-4-phenylthieno[2,3-b]pyridin-2-yl](2,4-dichlorophenyl)methanone](/img/structure/B457937.png)

![Methyl 2-[(3,5-dimethoxybenzoyl)amino]-4-(4-methylphenyl)-3-thiophenecarboxylate](/img/structure/B457942.png)
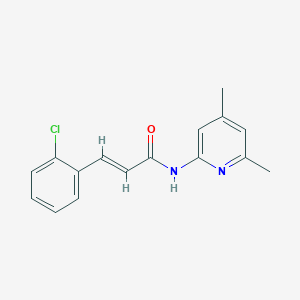

![3-(3-bromo-1H-1,2,4-triazol-1-yl)-N-[4-(diethylamino)phenyl]-1-adamantanecarboxamide](/img/structure/B457945.png)
![(3,5-DIMETHYL-1H-PYRAZOL-1-YL)[2-(5-METHYL-2-FURYL)-4-QUINOLYL]METHANONE](/img/structure/B457948.png)
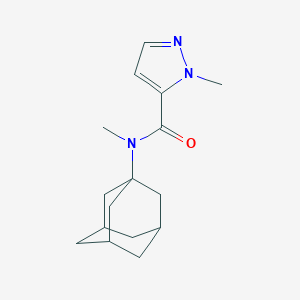
![5-[(4-CHLORO-3,5-DIMETHYL-1H-PYRAZOL-1-YL)METHYL]-N-(4-FLUORO-3-NITROPHENYL)-2-FURAMIDE](/img/structure/B457952.png)
